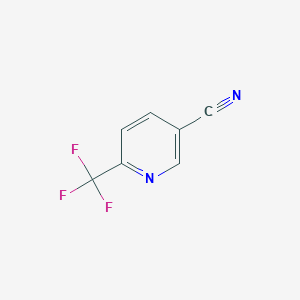

6-(Trifluoromethyl)nicotinonitrile

Overview

Description

6-(Trifluoromethyl)nicotinonitrile is a chemical compound that is part of the broader class of trifluoromethylated organic compounds. These compounds are of significant interest in the field of medicinal chemistry due to their potential as intermediates in the synthesis of pharmaceuticals. The trifluoromethyl group is known for its ability to enhance the metabolic stability and bioavailability of drug molecules.

Synthesis Analysis

The synthesis of trifluoromethylated compounds can be achieved through various methods. One efficient approach is the use of praseodymium trifluoromethylsulfonate as a catalyst for the synthesis of α-aminonitriles, which can be performed at room temperature through a one-pot, three-component condensation of aldehydes, amines, and trimethylsilyl cyanide . Another method involves the synthesis of 6-trifluoromethyl-phenanthridines from diaryl isonitriles using the Togni reagent and a radical trifluoromethylation reaction. This process has been optimized to use Bu4NI as a radical initiator, yielding moderate to good yields of the desired products .

Molecular Structure Analysis

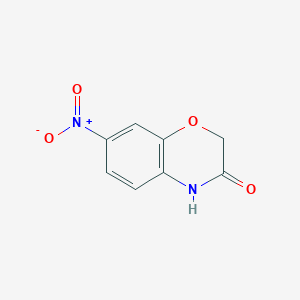

The molecular structure of 6-(trifluoromethyl)nicotinonitrile is characterized by the presence of a trifluoromethyl group attached to a nicotinonitrile framework. The trifluoromethyl group is a strong electron-withdrawing group that can influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Trifluoromethylated compounds, such as 6-(trifluoromethyl)nicotinonitrile, can undergo various chemical reactions. The presence of the cyano group allows for further functionalization through reactions such as the Suzuki-Miyaura coupling, which can be used to introduce aryl groups into the molecule . Additionally, the cyano group can be hydrolyzed to form carboxylic acids or amides, providing a pathway to a wide range of derivatives with potential pharmacological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(trifluoromethyl)nicotinonitrile are influenced by the trifluoromethyl and cyano groups. These groups contribute to the compound's polarity, boiling point, and solubility in organic solvents. The trifluoromethyl group, in particular, is known for its lipophilic nature, which can improve the permeability of the compound across biological membranes. The synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in the synthesis of novel anti-infective agents, demonstrates the practical application of these properties in drug development. The key trifluoromethylation step was achieved using an economical and safe process on a kilogram scale, highlighting the industrial relevance of such compounds .

Scientific Research Applications

Synthesis and Application in Chemical Reactions

6-(Trifluoromethyl)nicotinonitrile is primarily used as an intermediate in various chemical syntheses. Gouda et al. (2016) described the synthesis of nicotinonitriles through one-pot condensation involving malononitrile, furan-2-carbaldehyde, butan-2-one, and ammonium acetate, followed by cyanoacetylation of the formed nicotinonitrile. These compounds were synthesized as part of a study on their antioxidant properties, suggesting the potential for these compounds in various medicinal applications beyond their roles as intermediates in chemical reactions (Gouda, Berghot, El-Ghani, & Khalil, 2016).

Use in Antiprotozoal Activity

Ismail et al. (2003) synthesized a compound from 6-[5-(4-cyanophenyl)furan-2-yl]nicotinonitrile, which was then evaluated for its antiprotozoal activity against Trypanosoma b.rhodesiense and P. falciparum. The findings indicated significant antiprotozoal activity, presenting an avenue for further exploration in medicinal chemistry (Ismail, Brun, Easterbrook, Tanious, Wilson, & Boykin, 2003).

Antimycobacterial Agents

Patel et al. (2014) discussed the synthesis of nicotinonitrile-based s-triazines and their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. The study highlighted the potential of nicotinonitrile derivatives in developing new antimycobacterial agents, marking an essential step in combating diseases like tuberculosis (Patel, Chikhalia, & Kumari, 2014).

Fluorescent Properties

Rakshin et al. (2018) synthesized nicotinonitrile derivatives with pronounced fluorescent properties. The study provided insights into the relationship between the nature of substituents and the absorption and fluorescence bands, indicating their potential use in materials science, particularly in the development of new fluorescent materials (Rakshin, Odin, Sosnin, Zatynatskiy, Ostapenko, & Golovanov, 2018).

Synthesis of Multiply Arylated Compounds

Iwai et al. (2022) developed a new synthetic strategy for multi-substituted nicotinonitriles, including 6-(Trifluoromethyl)nicotinonitrile. This method involved a FeCl3-promoted condensation-cyclization reaction, which facilitated access to fully- and differently substituted nicotinonitriles. This advancement in synthetic chemistry could lead to new applications in various fields, including medicinal chemistry (Iwai, Yamauchi, Yokoyama, & Nishiwaki, 2022).

Safety and Hazards

The safety information for 6-(Trifluoromethyl)nicotinonitrile indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust, mist, or gas, ensuring adequate ventilation, and avoiding contact with skin and eyes .

properties

IUPAC Name |

6-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2/c8-7(9,10)6-2-1-5(3-11)4-12-6/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLULFJVRGVQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380561 | |

| Record name | 6-(Trifluoromethyl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Trifluoromethyl)nicotinonitrile | |

CAS RN |

216431-85-5 | |

| Record name | 6-(Trifluoromethyl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Cyano-2-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-methoxybenzyl)oxy]-1-hydrazinecarboxamide](/img/structure/B1303281.png)

![tert-butyl 4-{4-[amino(hydroxyimino)methyl]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1303282.png)

![2-[(4-Chlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B1303286.png)

![2-[(4-chlorophenyl)sulfanyl]-N'-hydroxy-3-pyridinecarboximidamide](/img/structure/B1303287.png)